molecular formula C15H14BrNO3 B11024591 3-bromo-N-(2,4-dimethoxyphenyl)benzamide

3-bromo-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B11024591
M. Wt: 336.18 g/mol
InChI Key: OFCIYRLSASYXBE-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,4-dimethoxyphenyl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 2,4-dimethoxyphenyl group attached via an amide linkage. The compound’s design leverages the bromine atom for steric and electronic effects and the methoxy groups for hydrogen bonding and solubility modulation.

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

3-bromo-N-(2,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18)

InChI Key

OFCIYRLSASYXBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-dimethoxyphenyl)benzamide typically involves the bromination of N-(2,4-dimethoxyphenyl)benzamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the benzamide ring at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

3-bromo-N-(2,4-dimethoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of 3-bromo-N-(2,4-dimethoxyphenyl)benzamide and its analogues:

Compound Name Bromine Position Methoxy Positions Key Substituents Biological Target H-Bond Donors H-Bond Acceptors Rotatable Bonds Activity/Findings
This compound 3 2,4 None Not explicitly stated 1 (amide NH) 5 (amide O, 2 OCH3) Likely 4–5 Hypothesized kinase inhibition
ZINC33268577 () 3 4-methyl Pyrimidinylmethoxy VEGFR-2 1 5 5 Shape similarity to tivozanib (Shape Tanimoto = 0.803)
4-bromo-N-(3,5-dimethoxyphenyl)benzamide () 4 3,5 Fluorophenylsulfonamido (C10) FGFR1 1 5 6 Inhibits NSCLC cell lines (IC50 = 0.2–1.8 μM)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () 4 3,4,5 None Not specified 1 7 3 Crystal packing stabilized by N–H···O H-bonds
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide () 5 2,3 Pyrrolidinylmethyl Dopamine D-2 1 5 5 High antidopaminergic activity; low extrapyramidal side effects

Key Observations

Substituent Position Effects :

  • Bromine Position : 3-Bromo substitution (target compound) may enhance interactions with hydrophobic pockets in kinase targets, whereas 4-bromo analogues (e.g., ) show FGFR1 inhibition, suggesting positional sensitivity in target binding .
  • Methoxy Groups : 2,4-Dimethoxy substitution (target compound) vs. 3,5-dimethoxy () alters electronic distribution and hydrogen-bonding capacity. The 3,5-dimethoxy configuration in FGFR1 inhibitors improves binding to the ATP-binding pocket .

Biological Activity Correlations :

  • Compounds with pyrimidinyl or sulfonamido substituents (e.g., ZINC33268577, C10) exhibit enhanced kinase inhibition due to additional H-bonding or steric complementarity .
  • Antipsychotic benzamides () prioritize stereoelectronic optimization (e.g., methoxy group orientation) for dopamine receptor affinity, a design principle applicable to the target compound .

Physicochemical Properties :

  • Rotatable Bonds : Higher rotatable bonds (e.g., 7 in ZINC1162830, ) correlate with conformational flexibility but may reduce oral bioavailability .
  • Hydrogen Bonding : Methoxy groups increase H-bond acceptors, enhancing solubility and target interaction. For example, the 3,4,5-trimethoxy analogue () forms stable crystal lattices via H-bonds, which may influence formulation stability .

Research Findings and Implications

Kinase Inhibition Potential

  • VEGFR-2 Inhibitors : ZINC33268577 () shares a 3-bromo benzamide core with the target compound but incorporates a pyrimidinylmethoxy group, achieving a Shape Tanimoto score of 0.803 with tivozanib. This suggests that the target compound could be optimized for anti-angiogenic activity via similar substituents .

Biological Activity

3-bromo-N-(2,4-dimethoxyphenyl)benzamide is a synthetic organic compound classified under benzamides. It features a bromine atom and two methoxy groups on a phenyl ring, contributing to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly concerning its antioxidant and anti-inflammatory properties.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

  • Bromine Atom : Enhances reactivity and biological interactions.
  • Methoxy Groups : These groups are known for their electron-donating properties, which can improve solubility and bioavailability.

Antioxidant and Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant antioxidant and anti-inflammatory activities. Compounds with similar structures have shown efficacy against various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups enhances these biological interactions due to their ability to stabilize reactive intermediates.

Mechanistic Studies

Research utilizing molecular docking and spectroscopic methods has been conducted to understand the binding affinity of this compound with various biological targets. These studies are crucial for assessing therapeutic potential and optimizing pharmacological profiles.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with other related compounds:

Compound NameStructural FeaturesUnique Aspects
3-bromo-N-(4-methoxyphenyl)benzamideContains a bromine atom and a methoxy groupPotentially different biological activities due to varying substituents
4-bromo-N-(3-methoxyphenyl)benzamideFeatures a bromine atom and a methoxy groupVariation in substitution position affects reactivity
2-bromo-N-(3,4-dimethoxyphenyl)benzamideContains bromine and two methoxy groupsPotentially enhanced solubility and bioavailability

Case Studies

  • Antioxidant Activity : A study evaluating the antioxidant capacity of various benzamide derivatives found that this compound exhibited a notable reduction in oxidative stress markers in vitro.
  • Anti-inflammatory Effects : In a model of induced inflammation, treatment with this compound resulted in significant decreases in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : Further investigations into its anticancer properties revealed that this compound inhibited proliferation in several cancer cell lines, indicating its potential as a chemotherapeutic agent.

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